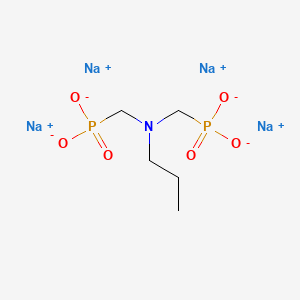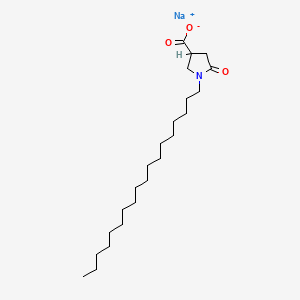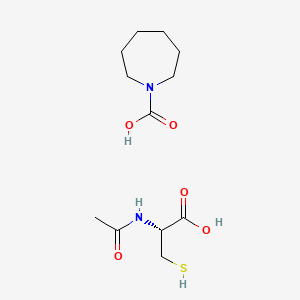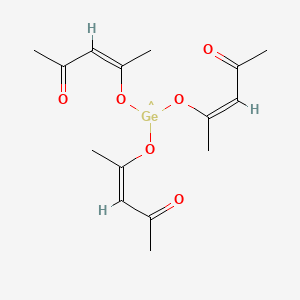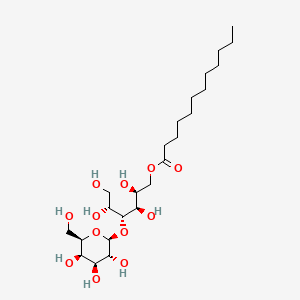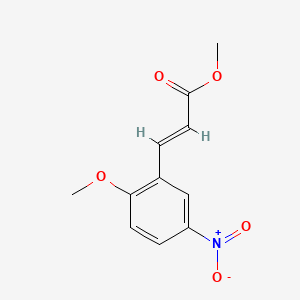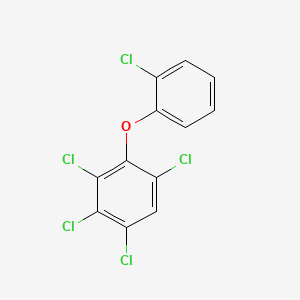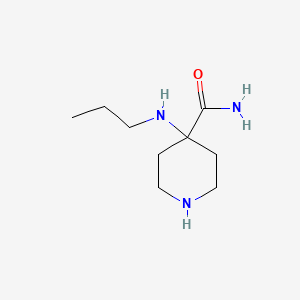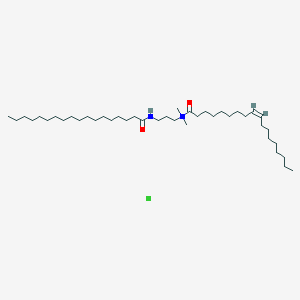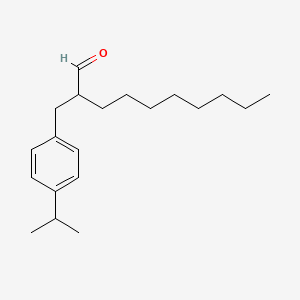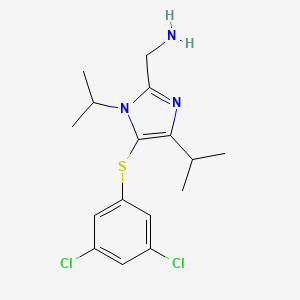
2-Aminomethyl-5-(3,5-dichlorophenylthio)-1,4-diisopropyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminomethyl-5-(3,5-dichlorophenylthio)-1,4-diisopropyl-1H-imidazole is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an imidazole ring substituted with aminomethyl and dichlorophenylthio groups, making it a subject of interest in organic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminomethyl-5-(3,5-dichlorophenylthio)-1,4-diisopropyl-1H-imidazole typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable imidazole precursor is reacted with 3,5-dichlorophenylthiol in the presence of a base. The aminomethyl group can be introduced through reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and advanced purification techniques such as recrystallization or chromatography are often employed to ensure the final product meets the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminomethyl-5-(3,5-dichlorophenylthio)-1,4-diisopropyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, which may reduce the imidazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, bases, and solvents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the imidazole ring or the phenylthio moiety.
Wissenschaftliche Forschungsanwendungen
2-Aminomethyl-5-(3,5-dichlorophenylthio)-1,4-diisopropyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The exact mechanism of action for 2-Aminomethyl-5-(3,5-dichlorophenylthio)-1,4-diisopropyl-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dichlorophenylthio group suggests potential interactions with hydrophobic pockets in proteins, while the aminomethyl group may form hydrogen bonds or ionic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Aminomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazole
- 2-Aminomethyl-5-(3,5-dichlorophenylthio)-1-methyl-1H-imidazole
Uniqueness
2-Aminomethyl-5-(3,5-dichlorophenylthio)-1,4-diisopropyl-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which may confer distinct chemical and biological properties compared to its analogs. The presence of both aminomethyl and dichlorophenylthio groups provides a versatile scaffold for further functionalization and exploration in various research fields.
Eigenschaften
CAS-Nummer |
178979-63-0 |
|---|---|
Molekularformel |
C16H21Cl2N3S |
Molekulargewicht |
358.3 g/mol |
IUPAC-Name |
[5-(3,5-dichlorophenyl)sulfanyl-1,4-di(propan-2-yl)imidazol-2-yl]methanamine |
InChI |
InChI=1S/C16H21Cl2N3S/c1-9(2)15-16(21(10(3)4)14(8-19)20-15)22-13-6-11(17)5-12(18)7-13/h5-7,9-10H,8,19H2,1-4H3 |
InChI-Schlüssel |
DMDQSBAZAQIINF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(N(C(=N1)CN)C(C)C)SC2=CC(=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


